

(5-fluoropyridin-2-yl)boronic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Fluoropyridine-2-boronic acid*

Cat. No.: *B156114*

[Get Quote](#)

An In-Depth Technical Guide to (5-Fluoropyridin-2-yl)boronic Acid: Structure, Synthesis, and Applications in Drug Discovery

Introduction

(5-Fluoropyridin-2-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its structure uniquely combines the functionalities of a pyridine ring, a fluorine substituent, and a boronic acid moiety, making it a highly versatile reagent. The pyridine core is a common motif in numerous pharmaceuticals, while the strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[\[1\]](#)[\[2\]](#)[\[3\]](#) The boronic acid group serves as a powerful handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[\[4\]](#)

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's structural and physicochemical properties, details its synthesis and purification, explores its primary application in Suzuki-Miyaura coupling, and contextualizes its significance within the landscape of medicinal chemistry.

Part 1: Physicochemical Properties and Structural Analysis

The utility of (5-fluoropyridin-2-yl)boronic acid is rooted in its distinct chemical properties, which are summarized below.

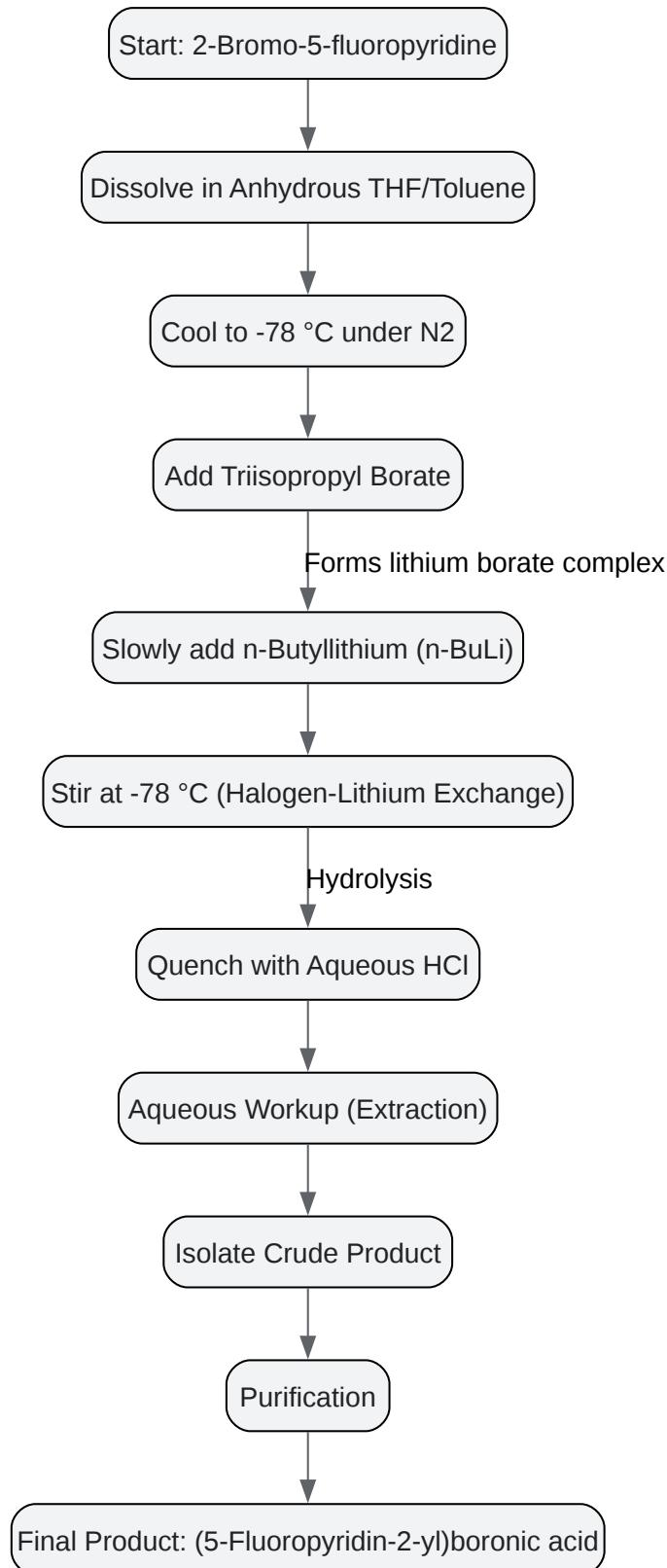
Property	Value
IUPAC Name	(5-Fluoropyridin-2-yl)boronic acid[5]
Molecular Formula	C ₅ H ₅ BFNO ₂ [5][6]
Molecular Weight	140.91 g/mol [5][7]
CAS Number	946002-10-4[5][6][8]
Appearance	Typically an off-white to white solid
SMILES	B(C1=NC=C(C=C1)F)(O)O[5]

Structural Features and Reactivity

The molecule's architecture dictates its reactivity. The pyridine ring is an electron-deficient aromatic system. The fluorine atom at the 5-position further enhances this electron deficiency through its strong inductive electron-withdrawing effect.[9] This electronic nature influences the reactivity of the pyridine ring and the acidity of the boronic acid group. The boronic acid itself is a Lewis acid, capable of interacting with Lewis bases, and is the key functional group for transition metal-catalyzed cross-coupling reactions.[10]

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of (5-fluoropyridin-2-yl)boronic acid.


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the fluorine and boronic acid substituents. Representative spectra for similar fluoropyridine boronic acids can be used as a reference.[11][12]
 - ¹³C NMR: The carbon spectrum will display five signals for the pyridine ring carbons, with their chemical shifts influenced by the attached heteroatom and substituents.

- ^{19}F NMR: A single resonance is expected, and its chemical shift provides direct evidence of the fluorine atom's chemical environment.[13]
- ^{11}B NMR: This technique is highly informative for boron-containing compounds. A signal in the range of 27-30 ppm (referenced to $\text{BF}_3\text{-OEt}_2$) is characteristic of a trigonal planar arylboronic acid.[13]
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) is a common method for analyzing boronic acids.[14] However, a significant challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[15][16] This can complicate spectral interpretation by showing a prominent ion at a much higher mass-to-charge ratio than the monomer.
 - Specialized techniques, such as using specific matrices in MALDI-MS or optimizing UPLC-MS conditions, can minimize boroxine formation and improve the detection of the monomeric boronic acid.[15][17] The natural isotopic distribution of boron (^{10}B at ~20% and ^{11}B at ~80%) can be a useful diagnostic tool for identifying boron-containing fragments in the mass spectrum.[15]

Part 2: Synthesis and Purification

The synthesis of (5-fluoropyridin-2-yl)boronic acid typically involves the borylation of a suitable 5-fluoro-2-halopyridine precursor. The following protocol is a representative method based on established literature procedures for analogous compounds.[18][19]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of (5-fluoropyridin-2-yl)boronic acid.

Detailed Synthesis Protocol

Objective: To synthesize (5-fluoropyridin-2-yl)boronic acid from 2-bromo-5-fluoropyridine.

Materials:

- 2-Bromo-5-fluoropyridine
- Triisopropyl borate
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous toluene
- Hydrochloric acid (HCl), aqueous (e.g., 3 M)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

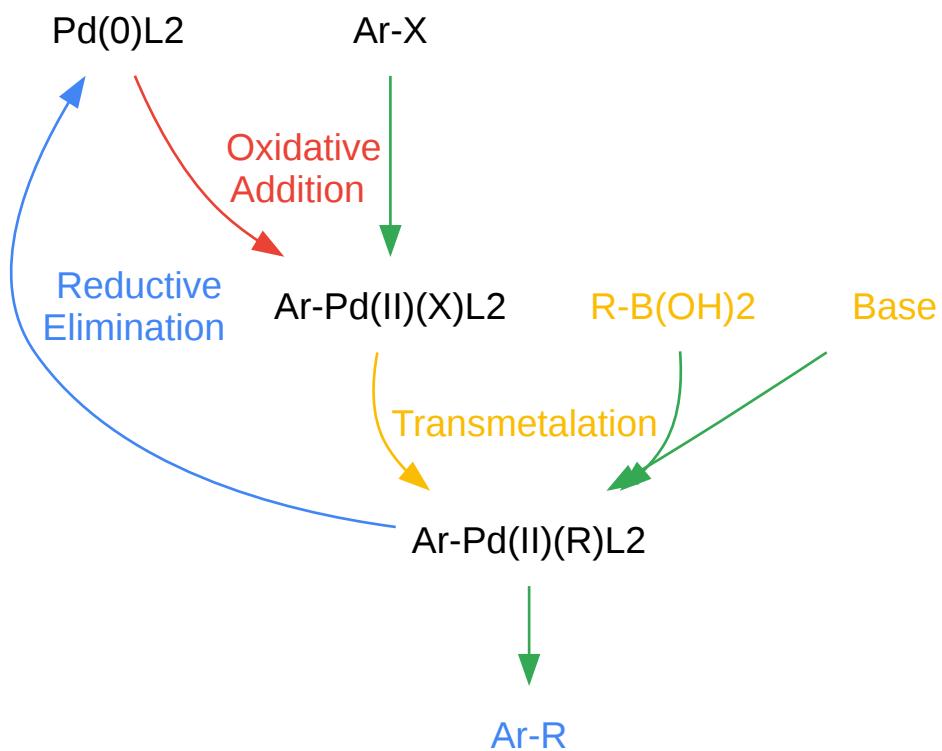
- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-bromo-5-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq).
- Solvent Addition: Add a mixture of anhydrous toluene and anhydrous THF (e.g., 4:1 ratio) to dissolve the reactants.
- Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The formation of the lithiated species is often indicated by a color change.

- Reaction: Stir the mixture at -78 °C for 1 hour after the addition is complete.
- Quenching: Slowly warm the reaction to -20°C. Cautiously quench the reaction by adding the cold aqueous HCl solution.
- Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate.
- Washing: Wash the combined organic layers sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategies

Crude boronic acids often contain impurities such as the starting material and boroxines.

Effective purification is critical for subsequent applications.


- Recrystallization: This is a highly effective method for purifying solid boronic acids.^[20] The choice of solvent is crucial; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
 - Protocol: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., water, ethanol, or an ethyl acetate/hexane mixture).^{[21][22]} Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.^[23]
- Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid to separate it from non-acidic organic impurities.^[24]
 - Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate. Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt and move to the aqueous phase.^[24] Separate the layers. Re-acidify the aqueous layer with cold HCl until the boronic acid precipitates out. Collect the solid by filtration.

Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (5-fluoropyridin-2-yl)boronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[25][26] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[4][27][28]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[27][29][30]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent palladium(II) species.[29] [31]
- Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[29]
- Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the catalytically active palladium(0) species.[30][31]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

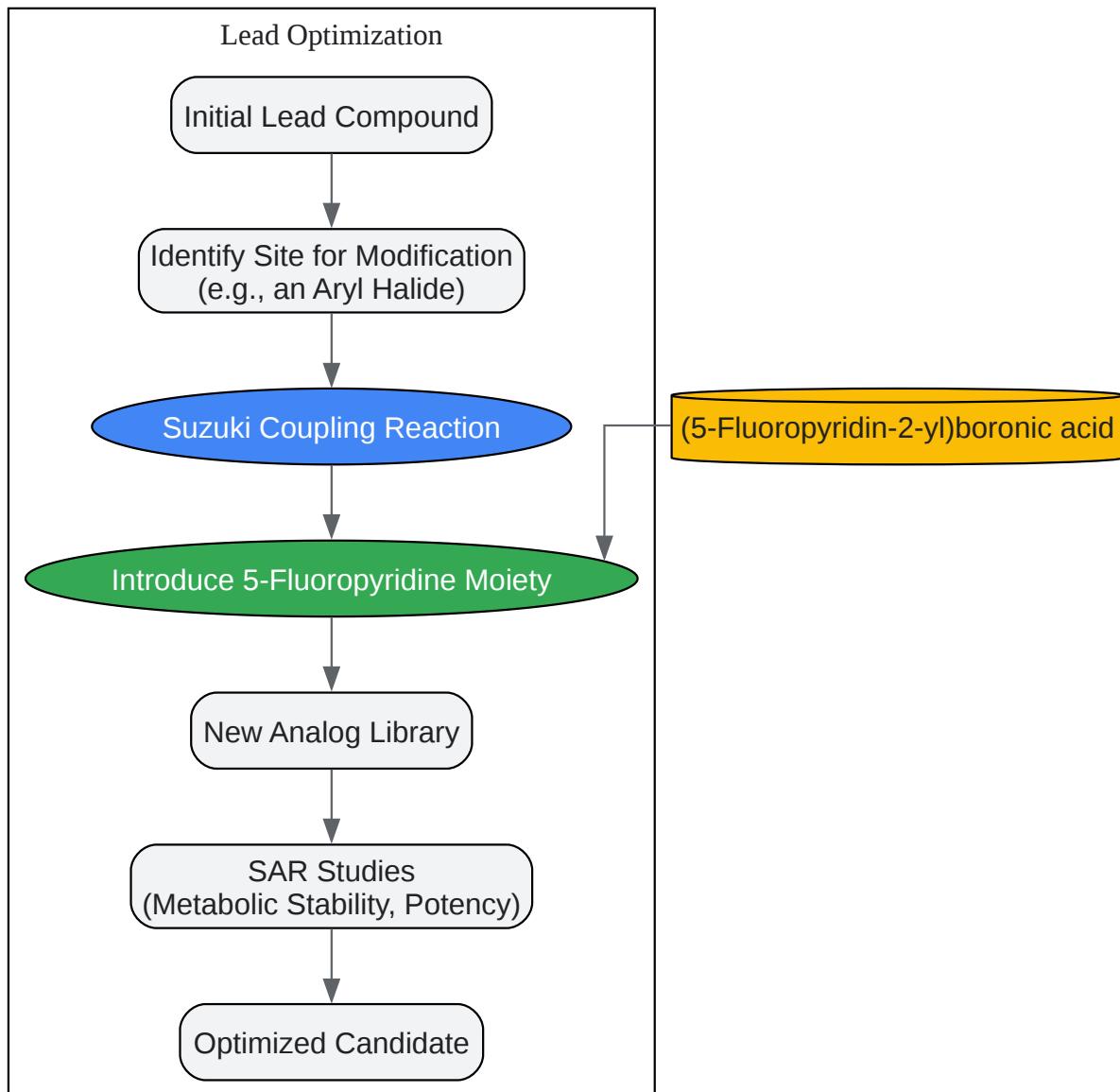
Objective: To couple (5-fluoropyridin-2-yl)boronic acid with 1-bromo-4-methoxybenzene.

Materials:

- (5-Fluoropyridin-2-yl)boronic acid (1.2 eq)
- 1-Bromo-4-methoxybenzene (1.0 eq)
- Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 eq)
- Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq)
- 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

- Reaction Setup: To a reaction vessel, add 1-bromo-4-methoxybenzene, (5-fluoropyridin-2-yl)boronic acid, the base (e.g., Na₂CO₃), and the palladium catalyst.
- Degassing: Seal the vessel and degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
- Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.


- Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Part 4: The Role in Medicinal Chemistry and Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize drug properties.^{[2][32]} Fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life. Its high electronegativity can alter the pK_a of nearby functional groups, which can improve cell membrane permeability and bioavailability.^{[3][9]} Furthermore, C-F bonds can participate in favorable interactions with protein targets, enhancing binding affinity.^{[3][32]}

(5-Fluoropyridin-2-yl)boronic acid provides a direct route to introduce this valuable 5-fluoropyridine scaffold into potential drug molecules. Boronic acids themselves are increasingly recognized as important pharmacophores, with several FDA-approved drugs, like the anticancer agent Bortezomib, containing this functional group.^{[10][33][34][35]}

Application in Drug Discovery Workflow

[Click to download full resolution via product page](#)

Caption: Use of the boronic acid in a lead optimization campaign.

This building block is particularly useful in lead optimization campaigns where structure-activity relationships (SAR) are explored. By coupling it to a lead compound containing a suitable

halide or triflate, medicinal chemists can rapidly generate new analogs and assess the impact of the 5-fluoropyridine group on potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, it has been employed as a reactant in the synthesis of inhibitors for targets like 5-lipoxygenase-activating protein (FLAP).^[8]

Part 5: Safety, Handling, and Storage

As with all chemical reagents, proper handling of (5-fluoropyridin-2-yl)boronic acid is crucial for safety.

- **Handling:** Always handle the compound in a well-ventilated chemical fume hood.^[36] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.^{[37][38]} Avoid creating dust; handle as a solid where possible.^[37] Wash hands thoroughly after handling.^[36]
- **Storage:** Boronic acids can be sensitive to moisture and may degrade over time through dehydration to form boroxines. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(5-Fluoropyridin-2-yl)boronic acid stands out as a high-value reagent for chemical research and pharmaceutical development. Its well-defined structure and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for constructing complex molecular architectures. The strategic inclusion of the 5-fluoropyridine motif offers a proven method for enhancing the druglike properties of therapeutic candidates. A thorough understanding of its synthesis, purification, characterization, and safe handling procedures, as outlined in this guide, enables researchers to fully leverage its potential in the pursuit of novel scientific discoveries and the development of next-generation medicines.

References

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [\[Link\]](#)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [\[Link\]](#)
- House, D. et al. (2020).

- Gant, T. G. (2014). The Many Roles for Fluorine in Medicinal Chemistry. *Journal of Medicinal Chemistry*, 57(9), 3595-3611. [\[Link\]](#)
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [\[Link\]](#)
- Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. *The Torch*, 2(25). [\[Link\]](#)
- Purser, S. et al. (2008). Applications of Fluorine in Medicinal Chemistry. *Chemical Society Reviews*, 37(2), 320-330. [\[Link\]](#)
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. *Journal of Fluorine Chemistry*, 129(9), 790-803. [\[Link\]](#)
- Thomas, A. A., & Denmark, S. E. (2019). The Suzuki-Miyaura Cross-Coupling Reaction. In *Comprehensive Organic Chemistry Experiments for the Laboratory Classroom* (pp. 425-433). Royal Society of Chemistry. [\[Link\]](#)
- Lamos, S. M. et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. *Analytical Chemistry*, 86(15), 7567-7574. [\[Link\]](#)
- Wang, D. et al. (2013). Arylboronic acid chemistry under electrospray conditions. *Journal of Mass Spectrometry*, 48(9), 1019-1027. [\[Link\]](#)
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [\[Link\]](#)
- ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. [\[Link\]](#)
- ResearchGate. (2016, July 18).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22832110, **5-Fluoropyridine-2-boronic acid**. [\[Link\]](#)
- Molbase. (n.d.). (5-fluoropyridin-2-yl)boronic acid. [\[Link\]](#)
- Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. *Analytical Methods*, 5(20), 5650-5656. [\[Link\]](#)
- TheChemistryShack. (2015, November 12).
- Royal Society of Chemistry. (2019). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. *Organic & Biomolecular Chemistry*, 17(3), 561-565. [\[Link\]](#)
- Reddit. (2017, December 19).
- Royal Society of Chemistry. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. *MedChemComm*, 6(5), 759-771. [\[Link\]](#)
- Rueda-Espinosa, J. et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. *RSC Advances*, 10(45), 26861-26865. [\[Link\]](#)

- Rueda-Espinosa, J. et al. (2020). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [\[Link\]](#)
- Silva, F. et al. (2020).
- ResearchGate. (2025, July 2). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [\[Link\]](#)
- ResearchGate. (n.d.).
- Silva, F. et al. (2020).
- precisionFDA. (n.d.). 2-FLUOROPYRIDINE-5-BORONIC ACID. [\[Link\]](#)
- Plescia, C., & Moitessier, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. chemxyne.com [chemxyne.com]
- 3. tandfonline.com [tandfonline.com]
- 4. organicreactions.org [organicreactions.org]
- 5. 5-Fluoropyridine-2-boronic acid | C5H5BFNO2 | CID 22832110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (5-fluoropyridin-2-yl)boronic acid | 946002-10-4 [chemnet.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 5-Fluoropyridine-2-boronic acid | 946002-10-4 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Fluoropyridine-5-boronic acid(351019-18-6) 1H NMR [m.chemicalbook.com]

- 12. 5-Fluoropyridine-2-boronic acid(946002-10-4) 1H NMR [m.chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Page loading... [wap.guidechem.com]
- 19. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. reddit.com [reddit.com]
- 23. youtube.com [youtube.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mt.com [mt.com]
- 28. Suzuki Coupling [organic-chemistry.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Yoneda Labs [yonedalabs.com]
- 31. youtube.com [youtube.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 34. researchgate.net [researchgate.net]
- 35. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. static.cymitquimica.com [static.cymitquimica.com]
- 37. fishersci.pt [fishersci.pt]
- 38. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [(5-fluoropyridin-2-yl)boronic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156114#5-fluoropyridin-2-yl-boronic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com